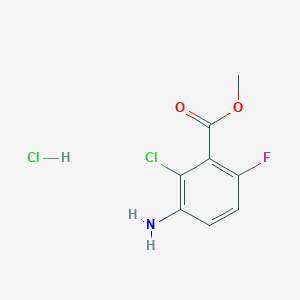Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride
CAS No.: 2089256-13-1
Cat. No.: VC7282708
Molecular Formula: C8H8Cl2FNO2
Molecular Weight: 240.06
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2089256-13-1 |
|---|---|
| Molecular Formula | C8H8Cl2FNO2 |
| Molecular Weight | 240.06 |
| IUPAC Name | methyl 3-amino-2-chloro-6-fluorobenzoate;hydrochloride |
| Standard InChI | InChI=1S/C8H7ClFNO2.ClH/c1-13-8(12)6-4(10)2-3-5(11)7(6)9;/h2-3H,11H2,1H3;1H |
| Standard InChI Key | DWRVRLSTCCJNLO-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=CC(=C1Cl)N)F.Cl |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound features a benzoate ester core with three distinct substituents:
-
Amino group (-NH₂) at the 3-position, enabling nucleophilic substitution or condensation reactions.
-
Chloro atom (-Cl) at the 2-position, contributing to electrophilic aromatic substitution reactivity.
-
Fluoro atom (-F) at the 6-position, influencing electronic effects and metabolic stability .
The hydrochloride salt formation stabilizes the amino group, improving crystallinity and handling properties.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈Cl₂FNO₂ |
| Molecular Weight | 240.06 g/mol |
| CAS Number | 2089256-13-1 |
| Density | Not Available |
| Melting/Boiling Points | Not Available |
| Solubility | Polar solvents (e.g., methanol, DMSO) |
| Stability | Stable under inert conditions |
The lack of reported melting and boiling points underscores the need for further experimental characterization .
Synthesis and Production
Laboratory-Scale Synthesis
A representative synthesis involves the esterification of 3-amino-2-chloro-6-fluorobenzoic acid using methanol and thionyl chloride (SOCl₂) as a catalyst. Key steps include:
-
Reaction Setup: 3-Amino-2-chloro-6-fluorobenzoic acid (25 g, 161 mmol) is dissolved in methanol (300 mL) under nitrogen.
-
Catalyst Addition: SOCl₂ (30 mL, 403 mmol) is added dropwise at 0°C to prevent exothermic side reactions.
-
Reflux and Workup: The mixture is refluxed for 12 hours, concentrated, and purified via ethyl acetate extraction and sodium bicarbonate washes .
This method achieves near-quantitative yields (27.5 g, ~100%) and high purity (>95% by LC/MS) .
Industrial Considerations
Large-scale production may employ continuous flow reactors to optimize temperature control and reduce reaction times. Automated systems ensure consistent reagent ratios, critical for maintaining yield and purity.
Applications in Scientific Research
Pharmaceutical Intermediates
The compound’s multifunctional structure enables its use in synthesizing:
-
Anticancer Agents: Chloro and fluoro substituents enhance binding to kinase targets.
-
Antibiotics: The amino group facilitates conjugation with β-lactam scaffolds.
Agrochemical Development
As a precursor to herbicides and pesticides, its halogenated aromatic system disrupts plant enzymatic pathways. For example, analogs like triflusulfuron-methyl share structural motifs critical for herbicidal activity.
| Hazard Statement | Risk Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautions
-
Personal Protective Equipment (PPE): Gloves, goggles, and lab coats.
-
Storage: Inert atmosphere, room temperature, and protection from light .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Substituents | Applications |
|---|---|---|---|
| Methyl 3-amino-2-chloro-6-fluorobenzoate HCl | C₈H₈Cl₂FNO₂ | NH₂, Cl, F (2,6) | Pharmaceutical synthesis |
| Methyl 4-bromo-2,6-difluorobenzoate | C₈H₅BrF₂O₂ | Br, F (2,6) | Cross-coupling reactions |
| Triflusulfuron-methyl | C₁₃H₁₂F₃N₅O₆S | Triazine, sulfonylurea | Herbicide |
The target compound’s amino group distinguishes it from brominated analogs, enabling divergent reactivity profiles.
Future Research Directions
-
Thermal Analysis: Determine melting/boiling points via differential scanning calorimetry.
-
Biological Screening: Evaluate in vitro activity against cancer cell lines.
-
Process Optimization: Develop solvent-free synthesis routes to enhance sustainability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume